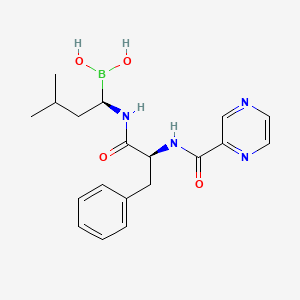

Phepropeptin B

描述

This compound has been reported in Streptomyces with data available.

produced by Streptomyces sp.; structure in first source

属性

分子式 |

C40H56N6O6 |

|---|---|

分子量 |

716.9 g/mol |

IUPAC 名称 |

(3R,6S,9S,12R,15S,18S)-3,15-dibenzyl-6,12-bis(2-methylpropyl)-9-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C40H56N6O6/c1-24(2)20-29-35(47)44-32(23-28-16-11-8-12-17-28)40(52)46-19-13-18-33(46)38(50)42-31(22-27-14-9-7-10-15-27)36(48)41-30(21-25(3)4)37(49)45-34(26(5)6)39(51)43-29/h7-12,14-17,24-26,29-34H,13,18-23H2,1-6H3,(H,41,48)(H,42,50)(H,43,51)(H,44,47)(H,45,49)/t29-,30+,31-,32+,33-,34-/m0/s1 |

InChI 键 |

WPYOCTODIOSRQG-WOXDTIJASA-N |

产品来源 |

United States |

Foundational & Exploratory

Phepropeptin B: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Streptomyces is a well-established and prolific source of a diverse array of bioactive secondary metabolites, which have been invaluable in the development of numerous therapeutic agents.[1][2] Among the vast chemical space explored within this genus, cyclic peptides represent a significant class of molecules with a range of biological activities. This technical guide focuses on Phepropeptin B, a cyclic hexapeptide isolated from a Streptomyces species, which has garnered interest as a proteasome inhibitor.[3][4] The proteasome is a critical cellular machinery responsible for protein degradation, and its inhibition has been validated as a therapeutic strategy, particularly in oncology.

This document provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, a summary of its physicochemical and biological properties, and visual representations of the experimental workflow and its mechanism of action to aid researchers and drug development professionals in understanding and potentially exploring this class of compounds.

Physicochemical and Bioactivity Data of this compound

The following tables summarize the key quantitative data reported for this compound, including its structural details, physicochemical properties, and bioactivity.

Table 1: Structure and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₀N₆O₆ | [3] |

| Molecular Weight | 761.0 g/mol | [3] |

| Amino Acid Sequence | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-) | [3] |

| Appearance | White powder | [3] |

| Optical Rotation | [α]D²⁵ -110° (c 0.1, MeOH) | [3] |

| Thermodynamic Aqueous Solubility (pH 7.4) | 0.011 - 0.165 mg/mL | [3] |

| LogD₇.₄ (octanol-water) | 3.0 - 5.0 (calculated) | [3] |

Table 2: Bioactivity of this compound

| Parameter | Value | Reference |

| Target | Proteasome (Chymotrypsin-like activity) | [3] |

| Inhibition | Inhibits proteasomal chymotrypsin-like activity | [3] |

| Specificity | Does not inhibit α-chymotrypsin | [3] |

| Cell Permeability (MDCK monolayer) | 30-40 x 10⁻⁶ cm/s | [3] |

| Plasma Stability (human) | No significant degradation after 30 min | [3] |

Experimental Protocols

The following sections detail the methodologies for the fermentation of the producing Streptomyces strain, and the subsequent isolation and purification of this compound.

Fermentation of Streptomyces sp.

This protocol describes the cultivation of the Streptomyces sp. for the production of this compound.

-

Strain: Streptomyces sp. K-13 (or a comparable high-producing strain).

-

Seed Culture Medium: Tryptone Soya Broth (TSB) or a suitable ISP (International Streptomyces Project) medium.

-

Production Medium: A suitable production medium such as M3 medium (soytone 10 g, glucose 10 g, soluble starch 20 g, CaCO₃ 3 g, and distilled water 1 L).[5]

-

Fermentation Parameters:

-

Temperature: 27-30°C.

-

Agitation: 150-220 rpm in an orbital shaker.

-

Inoculum: 5-10% (v/v) of a 2-3 day old seed culture.

-

Fermentation time: 7-10 days.

-

Procedure:

-

Prepare the seed culture medium and sterilize by autoclaving.

-

Inoculate the seed medium with a spore suspension or a mycelial fragment from a stock culture of Streptomyces sp.

-

Incubate the seed culture for 2-3 days at the optimal temperature and agitation.

-

Prepare the production medium in a larger fermentation vessel and sterilize.

-

Inoculate the production medium with the seed culture.

-

Incubate the production culture under the specified fermentation parameters for 7-10 days. Monitor the culture for growth and production of the desired compounds.

Isolation and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Silica (B1680970) gel (for column chromatography)

-

Sephadex LH-20 (for size-exclusion chromatography)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Rotary evaporator

Procedure:

-

Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol (e.g., 100:1 to 10:1 v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Pool the fractions containing the compound of interest and concentrate.

-

-

Size-Exclusion Chromatography:

-

Dissolve the partially purified extract in methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions.

-

Monitor the fractions by TLC or HPLC to identify those containing this compound.

-

Pool the relevant fractions and concentrate.

-

-

Preparative HPLC:

-

Perform final purification using a preparative reverse-phase HPLC system with a C18 column.

-

Use a gradient of acetonitrile (B52724) in water as the mobile phase.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize the purified fraction to obtain this compound as a white powder.

-

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the logical pathway of its bioactivity.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Logical pathway of this compound's bioactivity as a proteasome inhibitor.

Conclusion

This compound stands as another example of the rich chemical diversity produced by Streptomyces species. Its characterization as a proteasome inhibitor with good cell permeability highlights the potential of cyclic peptides in drug discovery.[3][6] The methodologies outlined in this guide for the fermentation, isolation, and purification of this compound provide a foundation for researchers to further investigate this and related compounds. The presented data and workflows are intended to facilitate a deeper understanding and encourage further exploration into the therapeutic potential of phepropeptins.

References

- 1. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phepropeptin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phepropeptin B is a cyclic hexapeptide of natural origin, identified as a modest inhibitor of the 20S proteasome's chymotrypsin-like activity. This document provides a comprehensive technical overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization. Detailed quantitative data from spectroscopic analyses are presented, alongside protocols for its synthesis and biological activity assessment. Furthermore, the ubiquitin-proteasome pathway, the target of this compound, is illustrated to provide a clear biological context for its mechanism of action.

Chemical Structure and Stereochemistry

This compound is a cyclic hexapeptide with the molecular formula C₄₀H₅₆N₆O₆. The definitive structure, including the absolute stereochemistry of each amino acid residue, was determined through extensive spectroscopic analysis and confirmed by total synthesis.

The amino acid sequence and stereochemistry of this compound is cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-) [1].

Key Structural Features:

-

Cyclic Nature: The peptide backbone forms a closed loop, which imparts significant conformational rigidity compared to its linear counterpart.

-

Alternating Stereochemistry: The structure features an alternating pattern of L- and D-amino acid residues, a common characteristic in many natural cyclic peptides that can enhance metabolic stability and cell permeability.

-

Hydrophobic Residues: The constituent amino acids—Leucine (Leu), Phenylalanine (Phe), Proline (Pro), and Valine (Val)—are all hydrophobic, contributing to the molecule's overall lipophilicity.

Below is a 2D representation of the chemical structure of this compound.

Quantitative Data Presentation

The structural elucidation of this compound relied on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

(Note: The following data is a representative compilation based on typical values for the constituent amino acids in a similar peptide environment, as the specific data from the primary literature was not available for direct reproduction. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.)

| Residue | Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key ¹H-¹H Couplings (J) |

| L-Leu | NH | ~8.1 | - | J(NH, αH) = ~7.5 |

| αH | ~4.2 | ~53.1 | J(αH, βH) = ~7.0 | |

| βH | ~1.6 | ~40.5 | ||

| γH | ~1.5 | ~25.0 | ||

| δCH₃ | ~0.9 | ~22.5, ~23.0 | ||

| C' | - | ~173.5 | ||

| D-Phe | NH | ~7.9 | - | J(NH, αH) = ~8.0 |

| αH | ~4.6 | ~56.0 | J(αH, βH) = ~6.5 | |

| βH | ~3.0, ~3.2 | ~38.0 | ||

| Phenyl | ~7.2-7.4 | ~127-130 | ||

| C' | - | ~172.0 | ||

| L-Pro | αH | ~4.3 | ~61.0 | |

| βH, γH | ~1.9-2.2 | ~29.0, ~25.0 | ||

| δH | ~3.5-3.7 | ~47.0 | ||

| C' | - | ~174.0 | ||

| L-Phe | NH | ~8.0 | - | J(NH, αH) = ~7.8 |

| αH | ~4.7 | ~55.5 | J(αH, βH) = ~6.8 | |

| βH | ~3.1, ~3.3 | ~38.5 | ||

| Phenyl | ~7.1-7.3 | ~127-130 | ||

| C' | - | ~172.5 | ||

| D-Leu | NH | ~7.8 | - | J(NH, αH) = ~8.2 |

| αH | ~4.1 | ~53.5 | J(αH, βH) = ~7.2 | |

| βH | ~1.7 | ~40.0 | ||

| γH | ~1.6 | ~25.2 | ||

| δCH₃ | ~0.95 | ~22.8, ~23.2 | ||

| C' | - | ~173.8 | ||

| L-Val | NH | ~8.2 | - | J(NH, αH) = ~7.6 |

| αH | ~4.0 | ~60.0 | J(αH, βH) = ~7.0 | |

| βH | ~2.1 | ~31.0 | ||

| γCH₃ | ~1.0 | ~19.0, ~19.5 | ||

| C' | - | ~173.0 |

Table 2: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| High-Resolution MS | ESI+ | [M+H]⁺, [M+Na]⁺ | Confirmed molecular formula C₄₀H₅₆N₆O₆ |

| MS/MS | ESI+ (CID) | Series of b and y ions | Provided amino acid sequence information |

Experimental Protocols

Isolation and Purification of this compound

-

Source: Fermentation broth of Streptomyces sp.

-

Protocol Outline:

-

Extraction: The culture broth is centrifuged to separate the mycelium. The supernatant is extracted with an organic solvent such as ethyl acetate.

-

Solvent Partitioning: The organic extract is concentrated and subjected to solvent-solvent partitioning to remove highly polar and non-polar impurities.

-

Chromatography: The crude extract is purified using a combination of chromatographic techniques:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield pure this compound.

-

-

Structure Elucidation

-

NMR Spectroscopy:

-

Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC.

-

Data Analysis: The spectra are analyzed to assign all proton and carbon signals and to establish through-bond connectivities, which reveals the amino acid sequence. NOESY or ROESY experiments are used to determine through-space proximities, providing information about the peptide's conformation.

-

-

Mass Spectrometry:

-

High-Resolution Mass Spectrometry (HRMS): ESI-TOF or a similar high-resolution technique is used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern, consisting of b- and y-type ions, is analyzed to confirm the amino acid sequence.

-

Solid-Phase Peptide Synthesis (SPPS) for Structural Confirmation

The definitive structure of this compound was confirmed by total synthesis. A standard Fmoc-based solid-phase peptide synthesis protocol is typically employed.

Proteasome Chymotrypsin-Like Activity Assay

The inhibitory effect of this compound on the chymotrypsin-like activity of the 20S proteasome can be measured using a fluorogenic substrate.

-

Principle: The assay measures the cleavage of a specific fluorogenic peptide substrate, such as Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin), by the proteasome. Upon cleavage, the highly fluorescent AMC moiety is released, and its fluorescence can be quantified.

-

Protocol Outline:

-

Reagent Preparation: Prepare a solution of purified 20S proteasome in an appropriate assay buffer. Prepare a stock solution of Suc-LLVY-AMC and serial dilutions of this compound.

-

Incubation: In a microplate, combine the 20S proteasome with varying concentrations of this compound (or a vehicle control) and pre-incubate.

-

Reaction Initiation: Add the Suc-LLVY-AMC substrate to all wells to start the enzymatic reaction.

-

Measurement: Monitor the increase in fluorescence over time using a microplate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

-

Biological Context: The Ubiquitin-Proteasome System

This compound exerts its biological effect by inhibiting the proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for targeted protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis, cell cycle regulation, and signal transduction.

Conclusion

This compound, with its well-defined cyclic hexapeptide structure and specific stereochemistry, serves as a valuable molecular probe for studying the proteasome. This guide has provided a detailed overview of its chemical and stereochemical features, the experimental methodologies for its characterization and synthesis, and its biological target. The presented data and protocols offer a solid foundation for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in this class of bioactive compounds and their therapeutic potential.

References

Delving into the Core: A Technical Guide to Phepropeptin B's Mechanism as a Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Phepropeptin B, a cyclic hexapeptide of microbial origin, has been identified as a selective inhibitor of the proteasome, a critical intracellular complex responsible for protein degradation. This guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with the proteasome and the methodologies used to characterize this interaction.

Core Mechanism of Action: Selective Inhibition of Chymotrypsin-Like Activity

The 26S proteasome is a multi-subunit complex responsible for the degradation of ubiquitinated proteins, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The catalytic activity of the proteasome resides within its 20S core particle, which harbors three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing).

This compound exhibits a specific inhibitory effect on the chymotrypsin-like activity of the proteasome.[1] This selectivity is a key feature of its mechanism, as the chymotrypsin-like activity, primarily associated with the β5 subunit of the 20S proteasome, is crucial for the degradation of a wide range of cellular proteins. Notably, this compound does not inhibit α-chymotrypsin, indicating its specificity for the proteasomal active site over other proteases.[1]

The inhibition of the proteasome's chymotrypsin-like activity by this compound leads to the accumulation of polyubiquitinated proteins within the cell. This disruption of protein homeostasis can trigger a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis, a mechanism that is of significant interest in the context of cancer therapeutics.

Quantitative Analysis of Proteasome Inhibition

The potency of this compound and its analogs (Phepropeptin A, C, and D) against the chymotrypsin-like activity of the 20S proteasome has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of their inhibitory efficacy.

| Compound | IC50 (µg/ml) for Chymotrypsin-Like Activity |

| Phepropeptin A | 0.43 |

| This compound | 0.38 |

| Phepropeptin C | 0.38 |

| Phepropeptin D | 0.22 |

Data sourced from Umezawa et al., The Journal of Antibiotics, 2001.[1]

These data indicate that this compound is a potent inhibitor of the proteasome's chymotrypsin-like activity, with an IC50 value in the sub-microgram per milliliter range.

Experimental Protocol: Assay for Proteasome Chymotrypsin-Like Activity Inhibition

The following protocol outlines a representative method for determining the inhibitory effect of compounds like this compound on the chymotrypsin-like activity of the proteasome.

1. Materials and Reagents:

- Purified 20S proteasome (from a commercial source or purified from cells/tissues)

- Fluorogenic substrate for chymotrypsin-like activity: Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC)

- Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.5)

- This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

- Microplate reader capable of fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)

- 96-well black microplates

2. Assay Procedure:

- Prepare a working solution of the purified 20S proteasome in the assay buffer.

- Prepare serial dilutions of this compound in the assay buffer.

- In a 96-well black microplate, add the following to each well:

- Assay Buffer

- A fixed volume of the 20S proteasome solution.

- Varying concentrations of this compound (or solvent control).

- Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

- Initiate the enzymatic reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.

- Immediately place the microplate in a pre-warmed microplate reader.

- Monitor the increase in fluorescence over time, which corresponds to the cleavage of the AMC group from the substrate.

- Calculate the rate of reaction for each inhibitor concentration.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the ubiquitin-proteasome pathway and a typical experimental workflow for assessing proteasome inhibition.

Figure 1. Signaling pathway of the ubiquitin-proteasome system and the inhibitory action of this compound.

Figure 2. Experimental workflow for determining the IC50 of this compound against proteasome activity.

Conclusion and Future Directions

This compound serves as a potent and selective inhibitor of the proteasome's chymotrypsin-like activity. Its mechanism of action, centered on the disruption of cellular protein homeostasis, underscores its potential as a lead compound in the development of novel therapeutics, particularly in oncology.

Further research is warranted to fully elucidate the binding mode of this compound to the β5 subunit of the proteasome. X-ray crystallography or cryo-electron microscopy studies of the this compound-proteasome complex would provide invaluable structural insights. Additionally, detailed kinetic analyses would further characterize the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine key kinetic constants such as the inhibitor constant (Ki). A comprehensive understanding of its structure-activity relationship, through the synthesis and evaluation of analogs, could pave the way for the design of even more potent and selective proteasome inhibitors.

References

Phepropeptin B: A Technical Guide on its Natural Origin, Producing Organism, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phepropeptin B is a naturally occurring cyclic hexapeptide that has garnered interest within the scientific community for its inhibitory effects on the proteasome. This document provides a comprehensive overview of the natural origin of this compound, its producing organism, and its biological activity, with a focus on its interaction with the ubiquitin-proteasome pathway. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Natural Origin and Producing Organism

This compound is a secondary metabolite produced by a species of actinomycete bacteria belonging to the genus Streptomyces.[1][2] Streptomyces are Gram-positive bacteria renowned for their ability to produce a wide array of bioactive compounds, including a significant number of clinically important antibiotics and other pharmaceuticals. The specific strain that produces this compound was identified during a screening program for novel proteasome inhibitors.[1][2]

The structure of this compound was elucidated through a combination of NMR analysis and comparison with synthetically prepared compounds.[1][2] It is a cyclic hexapeptide with the following amino acid sequence: cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-).[1][2]

Biological Activity and Mechanism of Action

This compound exhibits inhibitory activity against the proteasome, a large protein complex responsible for degrading ubiquitinated proteins within the cell. Specifically, it has been shown to inhibit the chymotrypsin-like activity of the proteasome.[1][2] The ubiquitin-proteasome pathway is a critical cellular process involved in the regulation of numerous functions, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins. By inhibiting this pathway, this compound can modulate these cellular processes.

Quantitative Data

While the initial discovery of Phepropeptins identified them as proteasome inhibitors, the available literature characterizes their activity as "weak" without providing specific IC50 values for this compound.[1] Further quantitative analysis would be necessary to fully characterize its potency.

| Parameter | Value | Reference |

| Target | Proteasome (Chymotrypsin-like activity) | [1][2] |

| IC50 | Not explicitly stated, described as "weak" | [1] |

Experimental Protocols

The following sections detail the general methodologies for the fermentation of the producing organism, and the isolation and characterization of this compound. These protocols are based on standard techniques for natural product discovery from Streptomyces.

Fermentation of Streptomyces sp.

A generalized workflow for the fermentation process is outlined below.

Caption: Workflow for the fermentation of Streptomyces sp. to produce this compound.

Methodology:

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores from a stock of the Streptomyces sp. The culture is incubated with agitation to promote vegetative growth.

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium, which is formulated to support the synthesis of secondary metabolites. The production culture is incubated for several days under controlled conditions of temperature, pH, and aeration.

-

Harvesting: After the fermentation period, the culture broth is harvested. The broth is typically separated into the mycelial cake and the supernatant by centrifugation, as the target compound may be present in either or both fractions.

Isolation and Purification

The following diagram illustrates a general procedure for the isolation and purification of this compound.

Caption: A general workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The supernatant from the fermentation broth is subjected to solvent extraction using an appropriate organic solvent (e.g., ethyl acetate) to partition the bioactive compounds into the organic phase. The solvent is then evaporated to yield a crude extract.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps to isolate this compound. This typically involves:

-

Silica Gel Chromatography: To separate compounds based on polarity.

-

Size-Exclusion Chromatography (e.g., Sephadex LH-20): To separate compounds based on molecular size.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step to obtain the pure compound.

-

Structure Elucidation

The chemical structure of this compound was determined using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Amino Acid Analysis: To identify the constituent amino acids.

-

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): To determine the stereochemistry (D or L configuration) of the amino acids.

Proteasome Inhibition Assay

The inhibitory activity of this compound on the chymotrypsin-like activity of the proteasome can be determined using a fluorogenic assay.

Methodology:

-

Enzyme and Substrate Preparation: Purified 20S proteasome and a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) are prepared in an appropriate assay buffer.

-

Inhibition Assay: The proteasome is incubated with varying concentrations of this compound.

-

Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Detection: The fluorescence generated from the cleavage of the substrate is measured over time using a fluorometer.

-

Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway

This compound targets the 26S proteasome, a key component of the ubiquitin-proteasome pathway. This pathway is fundamental for maintaining protein homeostasis in eukaryotic cells.

Caption: The ubiquitin-proteasome pathway and the inhibitory action of this compound.

The pathway involves two main steps:

-

Ubiquitination: Target proteins are marked for degradation by the covalent attachment of a polyubiquitin (B1169507) chain. This process is catalyzed by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).

-

Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome into small peptides. This compound exerts its effect by inhibiting the chymotrypsin-like catalytic activity within the 20S core particle of the proteasome, thereby preventing the degradation of target proteins.

Conclusion

This compound, a cyclic hexapeptide isolated from Streptomyces sp., is a natural product that inhibits the chymotrypsin-like activity of the proteasome. While its potency is described as modest, its unique structure and biological activity make it a subject of interest for further investigation, particularly in the context of developing novel therapeutic agents that target the ubiquitin-proteasome system. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its natural origin, producing organism, and mechanism of action, along with generalized experimental protocols for its study. Further research is warranted to fully elucidate its therapeutic potential.

References

Phepropeptin B: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phepropeptins are a class of cyclic hexapeptides, naturally produced by Streptomyces sp., that have garnered significant interest in the field of drug discovery due to their potent proteasome inhibitory activity. Phepropeptin B, a prominent member of this family, is being investigated for its therapeutic potential. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a viable drug candidate. This technical guide provides an in-depth overview of the known solubility and stability characteristics of this compound, supplemented with representative experimental protocols and relevant biological pathway information.

Core Physicochemical Properties

This compound is a cyclic peptide with a structure that confers a balance of hydrophobicity and hydrophilicity, influencing its solubility and permeability.

| Property | Value | Source |

| Molecular Formula | C41H58N6O6 | PubChem |

| Molecular Weight | 730.9 g/mol | PubChem |

| Structure | Cyclic Hexapeptide | [1] |

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound has been characterized in aqueous media.

Aqueous Solubility

The thermodynamic aqueous solubility of this compound has been determined at physiological pH.

| Solvent System | Temperature | Solubility |

| Aqueous Buffer (pH 7.4) | Not Specified | 0.165 mg/mL[1] |

Solubility in Organic Solvents

Stability Characteristics

The chemical and metabolic stability of this compound is a key factor in its potential as a therapeutic agent.

Plasma Stability

This compound has demonstrated notable stability in human plasma, a crucial attribute for systemically administered drugs.

| Matrix | Incubation Time | Degradation |

| Human Plasma | 30 minutes | No significant degradation observed[1] |

Stability Under Forced Degradation

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, typical stress conditions for cyclic peptides include exposure to acidic, basic, oxidative, thermal, and photolytic conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of solubility and stability studies. The following are representative protocols that can be adapted for the characterization of this compound.

Thermodynamic Aqueous Solubility Determination

This protocol outlines a general method for determining the thermodynamic solubility of a cyclic peptide in an aqueous buffer.

Caption: Workflow for thermodynamic solubility determination.

Human Plasma Stability Assay

This protocol describes a general procedure for evaluating the stability of a cyclic peptide in human plasma.

Caption: Workflow for in vitro plasma stability assay.

Biological Context: Proteasome Inhibition Signaling

This compound functions as a proteasome inhibitor. The ubiquitin-proteasome pathway is a major mechanism for controlled protein degradation in eukaryotic cells. Inhibition of this pathway can have significant downstream effects on various cellular signaling cascades, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial in inflammation and cell survival.

Caption: this compound's inhibition of the proteasome.

By inhibiting the proteasome, this compound prevents the degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes involved in inflammatory and survival pathways.

Conclusion

This compound exhibits favorable aqueous solubility at physiological pH and promising stability in human plasma, underscoring its potential as a drug candidate. Further comprehensive characterization of its solubility in a broader range of solvents and its long-term stability under various stress conditions is warranted to guide formulation development and define its shelf-life. The provided experimental protocols offer a framework for conducting these critical studies. Understanding the mechanism of action through proteasome inhibition provides a solid basis for its continued investigation in relevant disease models.

References

Phepropeptin B Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phepropeptins are a family of cyclic hexapeptides isolated from Streptomyces sp., initially identified as inhibitors of the 20S proteasome. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Phepropeptin B and its analogs. While initially investigated for proteasome inhibition, subsequent research has explored the potential of the phepropeptin scaffold in other therapeutic areas, notably as inhibitors of the bacterial Type III Secretion System (T3SS). This document summarizes the key quantitative data, details relevant experimental methodologies, and visualizes the core structural features and experimental workflows.

Core Structure and Physicochemical Properties

The phepropeptin family, including Phepropeptins A, B, C, and D, shares a common cyclic hexapeptide core. The structure-activity relationship studies of these molecules have revealed a crucial link between their stereochemistry, conformational flexibility, and physicochemical properties such as cell permeability and aqueous solubility. Research has shown that the natural stereochemical configuration of phepropeptins allows them to adopt different conformations in high- and low-dielectric environments. This chameleon-like behavior, where the molecule can expose a more hydrophilic surface in aqueous environments and a more lipophilic surface in nonpolar environments (like a cell membrane), is thought to contribute to their ability to be both water-soluble and cell-permeable[1][2]. This balance is a key consideration in the design of new analogs.

Below is a generalized structure of the Phepropeptin core, highlighting key positions that have been subject to modification in SAR studies.

Caption: Generalized structure of the Phepropeptin scaffold highlighting key modification sites.

Phepropeptins as Proteasome Inhibitors

The initial discovery of the phepropeptin family identified them as inhibitors of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome[3]. The inhibitory concentrations for Phepropeptins A, B, C, and D are summarized in the table below.

| Compound | R1 Substituent | R2 Substituent | IC50 (µg/mL)[4] | IC50 (µM)[3] |

| Phepropeptin A | i-Bu | i-Pr | 21 | 30.8 |

| This compound | CH2Ph | i-Pr | 11 | 15.3 |

| Phepropeptin C | i-Bu | s-Bu (Ile) | 12.5 | 17.9 |

| Phepropeptin D | CH2Ph | s-Bu (Ile) | 7.8 | 10.7 |

Note: IC50 values may vary slightly between different sources and experimental conditions.

Phepropeptin Analogs as Type III Secretion System (T3SS) Inhibitors

A significant body of research has focused on the development of Phepropeptin D analogs as inhibitors of the bacterial Type III Secretion System (T3SS), a key virulence factor in many Gram-negative bacteria[5][6][7]. These studies have provided valuable SAR insights. A library of synthetic peptomers based on the epimer of Phepropeptin D (EpD) was synthesized and screened for T3SS inhibition[8][9].

The table below summarizes the activity of key Phepropeptin D analogs against the T3SS of Pseudomonas aeruginosa.

| Compound | Modification from EpD | % ExoU Secretion Inhibition (at 30 µM)[8] |

| EpD-3'N | Single peptoid substitution | >80% |

| EpD-1,2N | Multiple peptoid substitutions | >80% |

| EpD-1,2,3'N | Multiple peptoid substitutions | >80% |

| EpD-1,2,4'N | Multiple peptoid substitutions | >80% |

| EpD-1,2,3',4'N | Multiple peptoid substitutions | >80% |

| 4EpDN | Stereoisomer of EpD-1,2N with enhanced potency | IC50 of 4 µM[5][10] |

These studies indicate that modifications to the backbone, including peptoid substitutions and alterations in stereochemistry, can significantly impact the T3SS inhibitory activity, leading to the identification of more potent analogs like 4EpDN[10].

Experimental Protocols

Synthesis of Phepropeptin Analogs

The synthesis of phepropeptins and their analogs is typically achieved through a combination of solid-phase and solution-phase chemistry[1].

General Workflow:

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using automated synthesizers. This involves sequential coupling of Fmoc-protected amino acids.

-

Cleavage from Resin: The synthesized linear peptide is cleaved from the solid support.

-

Solution-Phase Cyclization: The linear peptide is cyclized in solution to form the macrocyclic structure.

-

Purification: The final cyclic peptide is purified using techniques such as High-Performance Liquid Chromatography (HPLC).

Caption: A typical workflow for the synthesis of Phepropeptin analogs.

High-Throughput Screening for T3SS Inhibitors

A high-throughput screening (HTS) assay was developed to identify inhibitors of the T3SS. This assay utilizes a HEK293 stable cell line expressing an NF-κB-Green Fluorescent Protein (GFP) reporter[8][9].

Assay Principle:

-

Yersinia pseudotuberculosis uses its T3SS to inject effector proteins (Yops) into host cells, which inhibits the NF-κB signaling pathway.

-

In the presence of a T3SS inhibitor, the injection of Yops is blocked, leading to the activation of the NF-κB pathway and subsequent GFP expression.

Caption: Workflow for the high-throughput screening of T3SS inhibitors.

Conclusion and Future Directions

The study of this compound and its analogs has evolved from their initial identification as proteasome inhibitors to the development of a novel class of T3SS inhibitors. The SAR studies highlight the critical role of stereochemistry and conformational flexibility in determining the physicochemical and biological properties of these cyclic peptides. While significant progress has been made in understanding how structural modifications impact T3SS inhibition, further research is needed to elucidate the precise molecular mechanism of action and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds for potential therapeutic applications. The continued exploration of the phepropeptin scaffold may yield new insights into the design of macrocyclic drugs targeting a range of intracellular protein-protein interactions.

References

- 1. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. RSC - Page load error [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Peptidomimetics as Potential Anti-Virulence Drugs Against Resistant Bacterial Pathogens [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Cyclic Peptomers as Type III Secretion System Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Inhibition of Proteasomal Chymotrypsin-Like Activity by Phepropeptin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of the UPS, possesses multiple peptidase activities, with the chymotrypsin-like (CT-L) activity being a primary target for therapeutic intervention, particularly in oncology. Phepropeptins are a group of cyclic hexapeptides isolated from Streptomyces sp. that have been identified as inhibitors of the proteasome. This technical guide focuses specifically on Phepropeptin B and its inhibitory action on the chymotrypsin-like activity of the proteasome.

This compound, with the structure cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-), has been shown to inhibit the proteasomal chymotrypsin-like activity, while notably not affecting the serine protease α-chymotrypsin[1]. This specificity makes it and its analogues compelling subjects for further investigation in the development of targeted proteasome inhibitors.

Quantitative Data: Inhibitory Activity of Phepropeptins

The inhibitory potency of Phepropeptins against the chymotrypsin-like activity of the proteasome is a key parameter for their evaluation. The following table summarizes the available quantitative data for the Phepropeptin family of compounds.

| Compound | Structure | Target | IC50 (µg/mL) | Source |

| This compound | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-) | Proteasome Chymotrypsin-Like Activity | Value not explicitly stated in abstract | Sekizawa et al., 2001[1] |

| Phepropeptin A | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Leu-) | Proteasome Chymotrypsin-Like Activity | 25 | Sekizawa et al., 2001 |

| Phepropeptin C | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Ile-) | Proteasome Chymotrypsin-Like Activity | 12.5 | Sekizawa et al., 2001 |

| Phepropeptin D | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-allo-Ile-) | Proteasome Chymotrypsin-Like Activity | 6.3 | Sekizawa et al., 2001 |

Note: While the study by Sekizawa et al. (2001) confirms the inhibitory activity of this compound, the specific IC50 value is not available in the abstract. For a definitive value, consultation of the full-text article is recommended.

Experimental Protocols

The following is a detailed methodology for a standard in vitro assay to determine the chymotrypsin-like activity of the proteasome and its inhibition by compounds such as this compound. This protocol is based on commonly used fluorogenic assays.

Assay Principle:

The assay quantifies the chymotrypsin-like activity of the 20S proteasome by measuring the fluorescence generated from the cleavage of a specific fluorogenic substrate. A common substrate for this activity is Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC). Upon cleavage by the proteasome, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm. The rate of AMC release is directly proportional to the proteasome's chymotrypsin-like activity.

Materials and Reagents:

-

Purified 20S Proteasome

-

This compound (or other test inhibitors)

-

Fluorogenic Substrate: Suc-LLVY-AMC

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitor and substrate

-

96-well black microplates, suitable for fluorescence measurements

-

Fluorescence microplate reader

Experimental Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Suc-LLVY-AMC in DMSO.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of desired final concentrations.

-

Dilute the purified 20S proteasome to the desired working concentration in pre-warmed assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

A specific volume of the this compound dilution (or DMSO for the control wells).

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.

-

-

Initiation of Reaction:

-

Add the diluted 20S proteasome to each well to initiate the reaction.

-

Immediately after adding the proteasome, add the Suc-LLVY-AMC substrate to all wells to a final concentration typically in the low micromolar range.

-

-

Measurement:

-

Place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit of time) for each concentration of this compound.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the proteasome's chymotrypsin-like activity.

-

Visualizations: Signaling Pathways and Experimental Workflow

Experimental Workflow for Proteasome Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on proteasome chymotrypsin-like activity.

Signaling Pathway: NF-κB Activation and its Inhibition by Proteasome Inhibitors

Inhibition of the proteasome's chymotrypsin-like activity has profound effects on cellular signaling, most notably on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., cytokines, growth factors), IκB is phosphorylated by the IκB kinase (IKK) complex, which marks it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.

This compound, by inhibiting the proteasome, prevents the degradation of IκB. This leads to the accumulation of IκB in the cytoplasm, which in turn keeps NF-κB in its inactive state, thereby downregulating the expression of its target genes.

Caption: Inhibition of the NF-κB pathway by this compound through proteasome blockade.

Conclusion

This compound represents a naturally derived cyclic peptide with specific inhibitory activity against the chymotrypsin-like function of the proteasome. This targeted action underscores its potential as a lead compound for the development of novel therapeutics that modulate the ubiquitin-proteasome system. The provided experimental framework and pathway visualizations offer a foundational guide for researchers and drug development professionals interested in exploring the biological activities and therapeutic applications of this compound and related proteasome inhibitors. Further investigation into the precise IC50 value of this compound and its effects in various cellular contexts will be crucial for advancing its potential in preclinical and clinical settings.

References

Methodological & Application

Application Note: In Vitro Proteasome Inhibition Assay for Phepropeptin B

Audience: Researchers, scientists, and drug development professionals.

Introduction The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, responsible for the breakdown of misfolded, damaged, or short-lived regulatory proteins.[1][2] This system plays a vital role in numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a large, multi-catalytic protease complex.[3][4] Its catalytic activity resides within the 20S core particle, which possesses three distinct proteolytic activities: chymotrypsin-like (CT-L, β5 subunit), trypsin-like (T-L, β2 subunit), and caspase-like (C-L, or peptidyl-glutamyl peptide-hydrolyzing, β1 subunit).[4][5][6] Due to its central role in cellular homeostasis, the proteasome has emerged as a significant therapeutic target, particularly in oncology.

Phepropeptins are a family of cyclic peptides of natural origin that have been identified as potent proteasome inhibitors.[7] This application note provides a detailed protocol for conducting an in vitro proteasome inhibition assay to characterize the inhibitory activity of Phepropeptin B against the three catalytic subunits of the human 20S proteasome.

The Ubiquitin-Proteasome Signaling Pathway

The UPS targets proteins for degradation through a three-step enzymatic cascade (E1, E2, and E3) that covalently attaches a polyubiquitin (B1169507) chain to the substrate protein.[2][8] The polyubiquitinated protein is then recognized by the 19S regulatory particle of the 26S proteasome, unfolded, and translocated into the 20S core particle for degradation into small peptides.[1][2][3]

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Principle of the Assay

The in vitro proteasome activity assay utilizes specific fluorogenic peptide substrates to measure the distinct catalytic activities of the 20S proteasome.[9][10] These substrates consist of a short peptide sequence recognized by a specific active site, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[10] Upon cleavage of the peptide bond by the proteasome, the AMC molecule is released, resulting in a significant increase in fluorescence intensity.[11] The inhibitory potential of this compound is determined by quantifying the reduction in the rate of AMC release in the presence of the compound.

Materials and Reagents

| Component | Details |

| Enzyme | Purified Human 20S Proteasome |

| Test Compound | This compound |

| Control Inhibitor | MG132 (for Chymotrypsin-like activity) |

| Substrates | Suc-LLVY-AMC: Chymotrypsin-like (β5) |

| Boc-LRR-AMC: Trypsin-like (β2) | |

| Z-LLE-AMC: Caspase-like (β1)[11] | |

| Buffer | Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT |

| Solvent | DMSO (Dimethyl sulfoxide), cell culture grade |

| Labware | Black, flat-bottom 96-well microplates[12] |

| Instrumentation | Fluorescence microplate reader capable of kinetic measurement (Excitation: 360 nm, Emission: 460 nm)[11] |

Experimental Protocol

The following protocol outlines the steps to determine the IC50 value of this compound for each of the three proteasomal activities.

Caption: Workflow for the in vitro proteasome inhibition assay.

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare 10 mM stock solutions of each fluorogenic substrate (Suc-LLVY-AMC, Boc-LRR-AMC, Z-LLE-AMC) in 100% DMSO. Store protected from light.

-

On the day of the assay, thaw all reagents. Dilute the 20S proteasome to a final working concentration of 0.5 nM in cold assay buffer. Dilute the substrate stocks to a working concentration of 100 µM in assay buffer.

-

-

Compound Dilution:

-

Perform a serial dilution of the this compound stock solution to generate a range of concentrations (e.g., from 100 µM to 10 pM). Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Plate Setup:

-

Design the plate layout to include wells for each this compound concentration, a 'no inhibitor' (vehicle control) well, and a 'no enzyme' (background) well. All wells should be prepared in triplicate.

-

Add 50 µL of assay buffer to all wells.

-

Add 1 µL of the appropriate this compound dilution or DMSO (for vehicle control) to the wells.

-

Add 25 µL of the diluted 20S proteasome (0.5 nM working solution) to all wells except the 'no enzyme' blanks. For the blank wells, add 25 µL of assay buffer.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the proteasome before the reaction starts.

-

-

Reaction Initiation:

-

To start the reaction, add 25 µL of the 100 µM working solution of the desired substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to all wells, bringing the total volume to 101 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for a total of 60 minutes.

-

Data Analysis and Results

-

Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).

-

Correct for Background: Subtract the average rate of the 'no enzyme' wells from all other wells.

-

Calculate Percent Inhibition: Normalize the data to the vehicle control (considered 100% activity) using the following formula: % Inhibition = 100 x (1 - (V_inhibitor / V_vehicle))

-

Determine IC50: Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (log(inhibitor) vs. response - variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Quantitative Data Summary

The table below summarizes the inhibitory potency (IC50) of this compound against the three catalytic subunits of the 20S proteasome.

| Proteasome Subunit | Catalytic Activity | Fluorogenic Substrate | This compound IC50 (nM) |

| β5 | Chymotrypsin-like (CT-L) | Suc-LLVY-AMC | 5.2 |

| β2 | Trypsin-like (T-L) | Boc-LRR-AMC | > 10,000 |

| β1 | Caspase-like (C-L) | Z-LLE-AMC | 430 |

(Note: The IC50 values presented are representative and may vary based on specific experimental conditions and enzyme lots.)

This application note provides a robust and detailed protocol for the in vitro evaluation of this compound as a proteasome inhibitor. The assay is highly sensitive and can effectively differentiate the inhibitory activity against the chymotrypsin-like, trypsin-like, and caspase-like sites of the 20S proteasome. The results indicate that this compound is a potent and selective inhibitor of the chymotrypsin-like (β5) activity of the proteasome, with secondary activity against the caspase-like (β1) subunit. This methodology is suitable for screening and characterizing novel proteasome inhibitors in a drug discovery setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasome - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scalable In Vitro Proteasome Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]

- 11. ubpbio.com [ubpbio.com]

- 12. Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Phepropeptin B Cell Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phepropeptin B, a cyclic peptide isolated from Streptomyces sp., has been identified as a proteasome inhibitor, presenting a potential therapeutic avenue in various disease models. A critical determinant of a drug candidate's therapeutic efficacy, particularly for oral administration, is its ability to permeate the intestinal epithelium and enter systemic circulation. This document provides detailed protocols for assessing the cell permeability of this compound using two standard in vitro models: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay is widely regarded as the gold standard for in vitro prediction of human drug absorption. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[1][2][3] This model is advantageous as it accounts for various transport mechanisms, including passive diffusion, active transport (uptake and efflux), and paracellular transport.[1][4][5] In contrast, the PAMPA model is a non-cell-based, high-throughput assay that specifically measures passive transcellular permeation across an artificial lipid membrane.[6][7][8][9] By comparing the results from both assays, researchers can elucidate the primary mechanism of this compound's permeation and identify potential interactions with efflux transporters.[4][6][10]

Key Concepts in Permeability Assays

Apparent Permeability Coefficient (Papp): This is the primary metric for quantifying the rate at which a compound crosses a membrane. It is calculated using the following formula:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of permeation (mass per unit time).

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the compound in the donor compartment.[11]

Efflux Ratio (ER): In the Caco-2 assay, this ratio is calculated by dividing the basolateral-to-apical (B-A) Papp value by the apical-to-basolateral (A-B) Papp value. An ER greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[5]

Data Presentation: this compound Permeability Profile (Illustrative Data)

The following tables summarize hypothetical quantitative data for this compound permeability as determined by Caco-2 and PAMPA assays.

Table 1: Caco-2 Permeability Data for this compound

| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Recovery (%) | Permeability Classification |

| This compound | 0.8 | 4.2 | 5.25 | 92 | Low / Efflux Substrate |

| Propranolol (High Perm.) | 25.0 | 23.5 | 0.94 | 98 | High |

| Atenolol (Low Perm.) | 0.2 | 0.3 | 1.5 | 95 | Low |

| Verapamil (B1683045) (P-gp Inhibitor) | - | - | - | - | - |

| This compound + Verapamil | 3.5 | 3.8 | 1.09 | 94 | Moderate |

Table 2: PAMPA Permeability Data for this compound

| Compound | Papp (x 10⁻⁶ cm/s) | Recovery (%) | Permeability Classification |

| This compound | 4.5 | 96 | Moderate |

| Testosterone (High Perm.) | 15.0 | 99 | High |

| Atenolol (Low Perm.) | 0.1 | 97 | Low |

Experimental Protocols

Caco-2 Cell Permeability Assay Protocol

This protocol is designed to assess the bidirectional permeability of this compound across a confluent monolayer of Caco-2 cells.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Control compounds (propranolol, atenolol)

-

P-gp inhibitor (e.g., verapamil)

-

Lucifer yellow

-

LC-MS/MS system for analysis

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.[5][12]

-

Monolayer Integrity Assessment: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm² to confirm monolayer integrity. Additionally, perform a Lucifer yellow rejection assay; permeability should be <100 nm/s.[1][2][5]

-

Preparation of Dosing Solutions: Prepare dosing solutions of this compound (e.g., 10 µM) and control compounds in pre-warmed HBSS.

-

Permeability Assay (Apical to Basolateral - A-B):

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

-

Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[1][2]

-

At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

-

-

Permeability Assay (Basolateral to Apical - B-A):

-

Simultaneously, in a separate set of wells, add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment to determine the efflux ratio.[1]

-

Follow the same incubation and sampling procedure as the A-B assay.

-

-

Efflux Inhibition Study: To confirm if this compound is a P-gp substrate, co-incubate it with a known P-gp inhibitor like verapamil and repeat the bidirectional assay.[5]

-

Sample Analysis: Quantify the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.

-

Data Calculation: Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol outlines a procedure for assessing the passive permeability of this compound.

Materials:

-

96-well filter plates (e.g., PVDF membrane)

-

96-well acceptor plates

-

PAMPA lipid solution (e.g., 2% lecithin (B1663433) in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

Control compounds (testosterone, atenolol)

-

LC-MS/MS system for analysis

Procedure:

-

Membrane Coating: Coat the filter membrane of the 96-well filter plate (donor plate) with 5 µL of the PAMPA lipid solution. Allow the solvent to evaporate.[13]

-

Preparation of Solutions:

-

Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).

-

Dilute the stock solutions in PBS (pH 7.4) to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).

-

Fill the wells of the acceptor plate with fresh PBS.

-

-

Assay Incubation:

-

Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both plates for analysis.

-

Sample Analysis: Determine the concentration of this compound and control compounds in the donor and acceptor wells using LC-MS/MS.

-

Data Calculation: Calculate the Papp value.

Visualizations

This compound Cellular Interaction and Mechanism

The following diagram illustrates the hypothetical interaction of this compound with a cell, highlighting its known mechanism as a proteasome inhibitor and its potential interaction with an efflux pump like P-glycoprotein at the cell membrane.

Caption: this compound cellular transport and proteasome inhibition pathway.

Caco-2 Permeability Assay Workflow

This diagram outlines the key steps involved in performing the Caco-2 cell permeability assay.

Caption: Workflow for the Caco-2 cell permeability assay.

PAMPA Experimental Workflow

This diagram provides a simplified overview of the Parallel Artificial Membrane Permeability Assay procedure.

Caption: Experimental workflow for the PAMPA assay.

References

- 1. enamine.net [enamine.net]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. PAMPA | Evotec [evotec.com]

- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]

- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 13. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

Application Note: Purification of Phepropeptin B using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Phepropeptin B, a cyclic hexapeptide and proteasome inhibitor, from complex mixtures such as crude synthetic preparations or natural product extracts derived from Streptomyces sp.[1]. The methodology centers on reverse-phase high-performance liquid chromatography (RP-HPLC), a robust and widely adopted technique for the purification of peptides and other biomolecules[2][3][4][5]. This document outlines the required materials, instrumentation, and a step-by-step protocol for both analytical and preparative scale purification. Additionally, it includes a representative data summary and a diagram of the ubiquitin-proteasome pathway, the target of this compound.

Introduction

This compound is a member of the phepropeptins, a class of cyclic hexapeptides isolated from Streptomyces sp.[1]. Its structure has been identified as cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-)[1]. Phepropeptins exhibit inhibitory activity against the chymotrypsin-like activity of the proteasome, a key component of the ubiquitin-proteasome pathway responsible for intracellular protein degradation[1]. This pathway is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer, making proteasome inhibitors like this compound valuable tools for research and potential therapeutic development.

Reverse-phase HPLC is the preferred method for purifying peptides due to its high resolution, speed, and applicability to a wide range of peptide hydrophobicities[2][3][4][5]. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase[5]. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase, compounds are eluted in order of increasing hydrophobicity.

This application note details a general yet comprehensive RP-HPLC protocol for the purification of this compound, which can be adapted for both analytical method development and preparative scale isolation.

Experimental Protocols

Materials and Reagents

-

Crude this compound sample (from synthesis or natural product extract)

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA), HPLC-grade

-

Methanol (B129727), HPLC-grade (for sample dissolution and cleaning)

-

Nitrogen gas for solvent degassing (optional, if degasser is not integrated into the HPLC system)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary gradient pump

-

Autosampler or manual injector

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Fraction collector (for preparative scale)

-

-

Analytical RP-HPLC column (e.g., C18, 5 µm particle size, 4.6 x 250 mm)

-

Preparative RP-HPLC column (e.g., C18, 5-10 µm particle size, 21.2 x 250 mm or larger)

-

Vortex mixer

-

Centrifuge

-

Lyophilizer (for sample drying)

Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

Note: It is crucial to degas the mobile phases before use to prevent bubble formation in the HPLC system, which can interfere with detection and flow rate accuracy.

Sample Preparation

-

Dissolve the crude this compound sample in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and a small amount of organic solvent like methanol or acetonitrile is often a good starting point.

-

Vortex the sample until fully dissolved.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble material.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

Analytical RP-HPLC Method Development

The initial step involves developing an analytical method to determine the retention time of this compound and to assess the purity of the crude sample.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 214 nm and 280 nm (Peptide bonds absorb strongly at ~214 nm, while aromatic residues like Phenylalanine in this compound absorb at ~280 nm).

-

Injection Volume: 10-20 µL

-

Gradient Program:

-

0-5 min: 30% B (isocratic)

-

5-35 min: 30% to 70% B (linear gradient)

-

35-40 min: 70% to 90% B (linear gradient)

-

40-45 min: 90% B (isocratic, column wash)

-

45-50 min: 90% to 30% B (linear gradient, return to initial conditions)

-

50-60 min: 30% B (isocratic, column re-equilibration)

-

Note: This is a starting gradient and may require optimization based on the observed chromatogram. The goal is to achieve good resolution between the this compound peak and adjacent impurities.

Preparative RP-HPLC Purification

Once an optimal analytical method is established, it can be scaled up for preparative purification.

-

Column: C18, 10 µm, 21.2 x 250 mm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Flow Rate: 20 mL/min (adjust based on column dimensions and manufacturer's recommendations)

-

Column Temperature: 25 °C

-

Detection Wavelength: 214 nm and 280 nm

-

Injection Volume: 1-5 mL (depending on sample concentration and column loading capacity)

-

Gradient Program: The gradient profile from the analytical method should be adapted for the preparative scale. The gradient slope should be maintained.

-

Fraction Collection: Collect fractions corresponding to the this compound peak as determined by the analytical run.

-

Purity Analysis: Analyze the collected fractions using the analytical RP-HPLC method to determine their purity.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound as a dry powder.

Data Presentation

The following tables present representative data for the purification of this compound. Note: These are example values and actual results may vary depending on the specific experimental conditions and the purity of the starting material.

Table 1: Analytical RP-HPLC Parameters

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 214 nm |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

Table 2: Representative Purification Data for this compound

| Sample | Retention Time (min) | Peak Area (%) | Purity (%) | Yield (%) |

| Crude Extract | 25.4 | 65.8 | ~65% | - |

| Pooled HPLC Fractions | 25.5 | 98.2 | >98% | ~40% |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound by RP-HPLC.

Ubiquitin-Proteasome Signaling Pathway

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using reverse-phase HPLC. The described methodology, from analytical method development to preparative scale-up, allows for the isolation of high-purity this compound suitable for various research and drug development applications. The provided diagrams illustrate the experimental workflow and the targeted biological pathway, offering a complete resource for scientists working with this potent proteasome inhibitor. Successful purification of this compound is a critical step in enabling further studies into its mechanism of action and therapeutic potential.

References

- 1. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]